molecular formula C18H34N4O9 B1197821 Gadovist CAS No. 770691-21-9

Gadovist

Cat. No. B1197821
M. Wt: 450.5 g/mol
InChI Key: JZNZSKXIEDHOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadovist, also known as gadobutrol, is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to detect and visualize areas with disrupted blood brain barrier and/or abnormal vascularity of the central nervous system .


Molecular Structure Analysis

The molecular structure of Gadovist is complex and involves the gadolinium ion, which has seven unpaired electrons. This property is what makes Gadovist useful as an MRI contrast agent .


Chemical Reactions Analysis

Gadovist is used as a contrast agent in MRI, and its reactions within the body are complex. It is known to interact with other medicines that may harm the kidneys, including lithium, methotrexate, pain or arthritis medicines, medicines used to treat ulcerative colitis, medicines used to prevent organ transplant rejection, IV antibiotics, antiviral medicines, or cancer medicines .


Physical And Chemical Properties Analysis

Gadovist is a clear, sterile, aqueous solution. Each mL of Gadovist contains 604.72 mg (1.0 mmol) of gadobutrol, 1.211 mg trometamol, 0.013 mg sodium (0.00056 mmol), and 0.513 mg calcium sodium butrol in water for injection .

Scientific Research Applications

Gadovist , also known as Gadobutrol , is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) that is used in medical imaging . It’s approved for use in pediatric (including term neonates) and adult patients undergoing diagnostic contrast-enhanced (CE) MRI for visualization of pathological lesions in all body regions or for CE MRA to evaluate perfusion and flow-related abnormalities .

  • Magnetic Resonance Imaging (MRI) of the skull and spine : Gadovist is used as a contrast agent in MRI scans of the skull and spine. It helps in the visualization of pathological lesions .
  • Contrast Magnetic Resonance Imaging (MRI) of the liver and kidneys : Gadovist is used to enhance the contrast in MRI scans of the liver and kidneys, aiding in the detection of very small lesions and visualization of tumors .
  • Magnetic Resonance Angiography (MRA) : Gadovist is used in MRA to evaluate perfusion and flow-related abnormalities .

The method of application generally involves intravenous injection of Gadovist before imaging . The specific dosage and procedure may vary depending on the specific application and patient’s condition.

As for the outcomes, Gadovist has been found to improve dynamic image enhancement, which aids in the visualization of pathological lesions and vascular perfusion . It has been used in more than 50 million doses worldwide and has a low risk for developing nephrogenic systemic fibrosis (NSF) .

  • Contrast-Enhanced MRI and MRA : Gadovist is used in contrast-enhanced MRI and MRA to visualize pathological lesions and vascular perfusion and flow-related abnormalities in all body regions . It has been used in more than 50 million doses worldwide and has a low risk for developing nephrogenic systemic fibrosis (NSF) .

  • CNS Imaging : Gadovist is used for contrast-enhanced MR imaging of the CNS. Of the 9 gadolinium-based contrast agents (GBCAs) approved by the United States FDA for contrast-enhanced (CE) MR imaging, 7 are approved specifically for CE-MR imaging of the CNS .

  • Breast Cancer Detection : Gadovist is also used with MRI of the breast to help detect breast cancer .

  • Peripheral Arterial Occlusive Disease (PAOD) Detection : Gadovist is used in contrast-enhanced MRI to detect peripheral arterial occlusive disease or flow-related abnormalities .

  • Reduced Dose CNS Imaging : A study demonstrated the clinical efficacy of a reduced dose of gadobutrol compared to a standard dose of gadoterate in patients undergoing a steady-state contrast-enhanced MRI of the CNS . The study showed that a 75 percent dose of gadobutrol (0.075 mmol/kg) is non-inferior to a 100 percent dose of gadoterate (0.1 mmol/kg) for CNS imaging .

  • Occlusion Diagnosis : Gadovist-enhanced MRA has been found to be very reliable for the diagnosis of occlusion .

Future Directions

The future of Gadovist and similar contrast agents lies in further improving their safety and effectiveness. Recent studies have shown that a 25% reduced dose of Gadovist is non-inferior to a standard dose of gadoterate for contrast-enhanced MRI of the CNS . This suggests that lower doses of Gadovist could be used in the future, potentially reducing the risk of side effects.

properties

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gadovist

CAS RN

770691-21-9
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadovist
Reactant of Route 2
Gadovist
Reactant of Route 3
Gadovist
Reactant of Route 4
Gadovist
Reactant of Route 5
Reactant of Route 5
Gadovist
Reactant of Route 6
Reactant of Route 6
Gadovist

Citations

For This Compound
10,400
Citations
M Goyen, TC Lauenstein, CU Herborn… - Journal of Magnetic …, 2001 - Wiley Online Library
… (P > 0.05), the Gadovist® 1.0 exam led to better delineation of the … Among them is Gadovist® 1.0, an extracellular neutral Gd … Despite containing twice the concentration of Gd, Gadovist® …
Number of citations: 124 onlinelibrary.wiley.com
J Pintaske, P Martirosian, H Graf, G Erb… - Investigative …, 2006 - journals.lww.com
Objectives: We sought to determine the relaxivity and accurate relaxation rates of Gd-DTPA, Gd-BT-DO3A, and Gd-BOPTA at 0.2, 1.5, and 3 T in human blood plasma. Materials and …
Number of citations: 467 journals.lww.com
T Benner, P Reimer, G Erb, G Schuierer… - Journal of Magnetic …, 2000 - Wiley Online Library
… Single doses of 0.1, 0.2, 0.3, 0.4, and 0.5 mmol/kg BW Gadovist 1.0 were administered in each dose group, respectively. In this study, the 1.0 mol/l formulation of Gadovist was used …
Number of citations: 75 onlinelibrary.wiley.com
FKW Schaefer, PJ Schaefer, C Altjohann… - European journal of …, 2007 - Elsevier
PURPOSE: Prospective evaluation of diagnostic accuracy of single field-of-view contrast-enhanced MR Angiography (ceMRA) with 1.0M gadobutrol compared to intraarterial DSA in …
Number of citations: 44 www.sciencedirect.com
G Mehri-Kakavand, H Hasanzadeh… - Oman Medical …, 2019 - ncbi.nlm.nih.gov
… in Gadovist ® is higher the signal intensity of the Gd n 3+ @CNTs-PEG was approximately 3.3% times greater. As there is a difference of Gd ion concentrations in Gadovist ® and …
Number of citations: 3 www.ncbi.nlm.nih.gov
H Wollanka, W Weidenmaier… - Nephrology Dialysis …, 2009 - academic.oup.com
So far no cases of nephrogenic systemic fibrosis (NSF) have been published on macrocyclical gadolinium-based contrast media (Gd-CM), assumed as low NSF risk CM due to their …
Number of citations: 48 academic.oup.com
S Trog, AH El-Khatib, S Beck, MR Makowski… - Analytical and …, 2019 - Springer
… of Gadovist ™ , a gadolinium-based contrast agent already approved for clinical investigation. This work demonstrated the successful detection and localization of Gadovist ™ in several …
Number of citations: 9 link.springer.com
T Collidge, P Thomson, P Mark… - Nephrology Dialysis …, 2010 - academic.oup.com
Wollanka et al. describe the development of nephrogenic systemic fibrosis (NSF) 16 months after exposure to high-dose administration of gadobutrol (Gadovist, Bayer Schering Pharma, …
Number of citations: 14 academic.oup.com
M Gregor, B Tombach, A Hentsch… - Academic …, 2002 - academicradiology.org
… The specific purpose of our phase 3 study was to evaluate whether ia-DSA of the lower limb arteries may be replaced by CE-MRA with the new 1.0 M gadolinium chelate Gadovist …
Number of citations: 11 www.academicradiology.org
H Hashemi, H Ghanaati, S Behzadi… - Iranian Red …, 2021 - scholar.archive.org
… the diagnostic values of Gadovist and Magnevist considering … Gadovist and Magnevist were not statistically significant (both PValues>0.25). The mean plaque number in the Gadovist …
Number of citations: 1 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.